![molecular formula C15H12F9NO B2847630 3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 2059278-40-7](/img/structure/B2847630.png)

3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

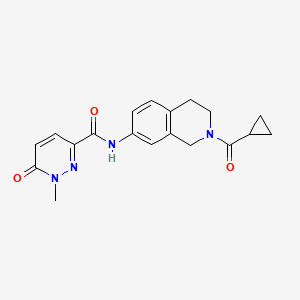

This compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. It also has trifluoromethyl groups attached to the benzene ring, which can greatly influence the compound’s properties .

Molecular Structure Analysis

The molecule likely has a complex structure due to the presence of the piperidine ring and multiple trifluoromethyl groups. These groups can influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The trifluoromethyl groups are known to be quite reactive and can participate in various chemical reactions. The piperidine ring can also undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the trifluoromethyl groups and the piperidine ring. For example, the trifluoromethyl groups are highly electronegative, which could influence the compound’s polarity .Aplicaciones Científicas De Investigación

Synthesis and Anti-cancer Properties

Research into the cytotoxic properties of 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs, which may share structural similarities or derivations with the compound , has shown selective toxicity for malignant cells. These studies suggest potential anti-cancer applications by targeting neoplastic cells while sparing normal cell lines, indicating a promising avenue for therapeutic research and development (Pati et al., 2008).

Structural Studies and Molecular Modeling

The structural characteristics and molecular modeling of certain derivatives, including 3,5-bis(benzylidene)-4-oxopiperidinium compounds, have been extensively studied. These investigations provide insights into the chemical behavior and potential applications of similar compounds in materials science and molecular engineering, offering a foundation for designing novel materials with specific properties (Fonari et al., 2011).

Water Treatment Technologies

Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, have been developed for dye treatment applications. The inclusion of such monomers improves membrane hydrophilicity and water flux, enhancing the effectiveness of water treatment processes. This suggests potential utility in environmental engineering, particularly in the purification and recycling of industrial wastewater (Liu et al., 2012).

Anti-inflammatory and Antitumour Activities

Compounds derived from 3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine have been explored for their anti-inflammatory and antitumor activities. Studies on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have highlighted their potential in treating inflammatory conditions and their application in cancer therapy, demonstrating significant inhibition of pro-inflammatory cytokines (Li et al., 2018).

Glycosylation Studies

The compound has been implicated in studies concerning the glycosylation process, particularly in the synthesis of glycosyl triflates. This research is relevant for the development of novel carbohydrate-based molecules with potential applications in drug development and biochemistry (Crich & Smith, 2001).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[3,5-bis(trifluoromethyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F9NO/c16-13(17,18)8-5-9(14(19,20)21)7-25(6-8)12(26)10-3-1-2-4-11(10)15(22,23)24/h1-4,8-9H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSILQKCTQNWXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2847549.png)

![4-{4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2847556.png)

![2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide](/img/structure/B2847558.png)

![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2847567.png)

![3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-cyano-2-butenamide](/img/structure/B2847568.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2847570.png)